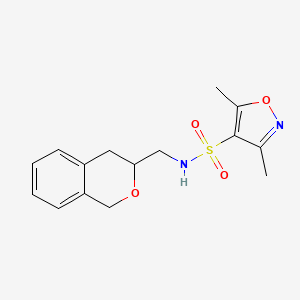

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide

Description

Properties

IUPAC Name |

N-(3,4-dihydro-1H-isochromen-3-ylmethyl)-3,5-dimethyl-1,2-oxazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O4S/c1-10-15(11(2)21-17-10)22(18,19)16-8-14-7-12-5-3-4-6-13(12)9-20-14/h3-6,14,16H,7-9H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLHIVPSSKLGCPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)S(=O)(=O)NCC2CC3=CC=CC=C3CO2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide typically involves multiple steps, starting with the preparation of the isochroman-3-ylmethyl precursor. This precursor is then reacted with 3,5-dimethylisoxazole-4-sulfonyl chloride under basic conditions to form the desired sulfonamide compound. The reaction conditions often include the use of organic solvents such as dichloromethane or tetrahydrofuran, and bases like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the compound while minimizing the production time and cost. The use of advanced purification techniques such as recrystallization and chromatography is also common to achieve the desired quality of the final product.

Chemical Reactions Analysis

Electrophilic Substitution

-

Methyl Group Activation :

The electron-withdrawing sulfonamide group enhances the acidity of methyl groups at the 3- and 5-positions of the isoxazole ring. Condensation reactions with aldehydes (e.g., p-chlorobenzaldehyde) preferentially occur at the 5-methyl group, as observed in structurally similar compounds .

Nucleophilic Reactions

-

Sulfonamide Functionalization :

The sulfonamide NH group may participate in alkylation or acylation under basic conditions, though steric hindrance from the isochroman group could limit reactivity .

Structural Characterization

Key techniques for verifying the structure of analogous compounds include:

Biological Activity Considerations

Though the target compound’s bioactivity is undocumented, related 3,5-dimethylisoxazole sulfonamides exhibit:

Stability and Degradation

-

Hydrolytic Stability :

The sulfonamide linkage is generally resistant to hydrolysis under physiological conditions but may degrade under strong acidic or basic conditions . -

Thermal Stability :

Melting points for similar sulfonamides range from 38–219°C, suggesting moderate thermal stability .

Research Gaps

No direct studies on "this compound" were identified in the reviewed literature. Future work should prioritize:

Scientific Research Applications

Pharmacological Effects

Research has demonstrated that this compound exhibits significant anti-proliferative activity against various cancer cell lines, including triple-negative breast cancer (TNBC) and MCF-7 cells. The compound's effects include:

- Inhibition of bromodomain-containing proteins (BRD2 and BRD4)

- Modulation of cell signaling pathways

- Influence on gene expression and cellular metabolism

Medicinal Chemistry

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide has been investigated for its potential as a therapeutic agent due to its ability to inhibit specific enzymes involved in disease processes. Its derivatives are being explored for their antimicrobial and anticancer properties.

Antibacterial Activity

Sulfonamides have historically been known for their antibacterial properties. Recent studies have shown that derivatives of this compound exhibit activity against both gram-positive and gram-negative bacteria. For example, a study highlighted the effectiveness of certain sulfonamide hybrids against Escherichia coli and Staphylococcus aureus, demonstrating the potential for developing new antibiotics based on this framework.

Cancer Research

A notable case study involved the optimization of derivatives based on this compound, which showed strong antiproliferative effects on MV4;11 acute myeloid leukemia cells. The research indicated that these compounds exhibited selective action with minimal cytotoxicity in other tested cancer cell lines.

Antimicrobial Studies

Another study focused on the synthesis of novel sulfonamide hybrids incorporating isoxazole moieties. The results indicated that specific compounds demonstrated significant antibacterial activity, confirming the effectiveness predicted by 3D-QSAR models used in the study.

Summary of Findings

This compound is a promising compound in medicinal chemistry with diverse applications ranging from cancer therapy to antibacterial drug development. Its ability to interact with critical biological targets makes it a valuable candidate for further research and development.

Data Tables

Mechanism of Action

The mechanism of action of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. In the case of receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s function and influencing cellular responses.

Comparison with Similar Compounds

Structural Analogues

Key Observations :

- Piperidine-based derivatives () prioritize bacterial RNA polymerase inhibition, while chromene-containing analogs () target antiviral activity.

Key Differences :

- Substituent complexity (e.g., isochroman vs. chromene) impacts reaction yields and purification methods. Piperidine derivatives often require reductive amination (), while aryl amines use direct sulfonylation ().

Spectroscopic and Analytical Data

- ¹H NMR Shifts :

- HRMS : Molecular ion peaks (e.g., [M+H]+) validate stoichiometry (e.g., Compound 1: calc. 430.1431, found 430.1412) .

Key Insight :

- Substituents alter chemical shifts in ¹³C NMR (e.g., piperidine carbons at δ 28–46 ppm in vs. chromene carbons at δ 116–172 ppm in ).

Biological Activity

N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities, particularly its potential as an anticancer agent. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Molecular Formula : C14H15N3O4S

- Molecular Weight : 305.35 g/mol

The presence of the isoxazole ring and sulfonamide group contributes to its biological activity. The isoxazole moiety is known for its role in modulating various biological targets, while the sulfonamide group enhances solubility and bioavailability.

Target Proteins

The primary target of this compound appears to be Bromodomain-containing protein 4 (BRD4) . BRD4 is involved in regulating gene transcription and has been implicated in various cancers.

Mode of Action

- Inhibition of BRD4 : The compound acts as an inhibitor of BRD4 by mimicking acetylated lysines, which are critical for the binding of BRD4 to histones. This interaction leads to the modulation of gene expression related to cell proliferation and survival.

- Cell Cycle Arrest : Research indicates that treatment with this compound results in cell cycle arrest at the G1 phase in cancer cell lines such as MCF-7 and TNBC (triple-negative breast cancer) cells, demonstrating its potential as an anticancer agent.

- Induction of Apoptosis : The compound has been shown to induce apoptosis through intrinsic pathways, likely by down-regulating c-MYC protein levels and up-regulating HEXIM1 expression .

Anticancer Properties

Several studies have highlighted the anticancer properties of this compound:

- In vitro Studies : The compound exhibits significant anti-proliferative activity against various cancer cell lines, including colorectal cancer (HCT116) with an IC50 value of 162 nM .

- In vivo Efficacy : In animal models, the compound demonstrated a tumor suppression rate of 56.1% in CT-26 tumor mouse models, indicating its potential for therapeutic applications in oncology .

Other Biological Activities

Beyond its anticancer effects, this compound may possess other biological activities:

- Antimicrobial Activity : Sulfonamides historically have antibacterial properties; thus, derivatives may also exhibit antimicrobial effects against gram-positive and gram-negative bacteria .

Table 1: Summary of Biological Activities

| Activity Type | Cell Line/Model | Observed Effect | IC50 Value |

|---|---|---|---|

| Antiproliferative | MCF-7 | Cell cycle arrest at G1 | Not specified |

| Antiproliferative | HCT116 | Significant inhibition | 162 nM |

| Tumor Suppression | CT-26 Mouse Model | Tumor suppression rate | 56.1% |

| Antibacterial | Various Bacterial Strains | Inhibition of growth | Not specified |

Q & A

Q. How can computational methods optimize the synthesis of N-(isochroman-3-ylmethyl)-3,5-dimethylisoxazole-4-sulfonamide?

Computational reaction path searches using quantum chemical calculations (e.g., density functional theory) can predict energetically favorable pathways for synthesizing the compound. By integrating these methods with experimental data, researchers can narrow down optimal reaction conditions (e.g., solvent, temperature, catalysts) to minimize trial-and-error approaches . For example, coupling isoxazole sulfonamide intermediates with isochroman derivatives via nucleophilic substitution might be modeled computationally to assess feasibility before lab trials.

Q. What analytical techniques are critical for characterizing this compound’s purity and structure?

- NMR spectroscopy : Proton and carbon-13 NMR can confirm the presence of the isochroman methyl group (δ ~3.5–4.0 ppm for CH₂) and sulfonamide protons (δ ~7.0–8.0 ppm) .

- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₁₆H₁₉N₂O₃S).

- HPLC with UV/vis detection : Monitors purity and identifies byproducts during synthesis .

Q. How can researchers predict the biological activity of this sulfonamide derivative?

Structure-activity relationship (SAR) studies can compare its scaffold to known bioactive sulfonamides. For example, 3,5-dimethylisoxazole sulfonamides often exhibit enzyme inhibition (e.g., carbonic anhydrase) due to sulfonamide’s zinc-binding affinity. Computational docking against target proteins (e.g., kinases) can prioritize experimental assays .

Advanced Research Questions

Q. What experimental design strategies minimize variability in synthesizing this compound?

Use statistical design of experiments (DoE) to optimize reaction parameters:

Q. How to resolve contradictions in solubility data for this compound?

Conflicting solubility reports may arise from polymorphic forms or solvent impurities. Mitigation strategies:

Q. What mechanistic insights explain the reactivity of the isoxazole sulfonamide group in cross-coupling reactions?

The sulfonamide’s electron-withdrawing nature activates the isoxazole ring for electrophilic substitution. For example, in Pd-catalyzed coupling, the sulfonamide group stabilizes transition states via resonance, enhancing regioselectivity at the 4-position. Kinetic studies (e.g., Hammett plots) can quantify substituent effects on reaction rates .

Q. How to validate computational predictions of this compound’s metabolic stability?

- In vitro microsomal assays : Incubate the compound with liver microsomes (human/rat) to measure half-life and identify metabolites via LC-MS.

- CYP450 inhibition screening : Assess interactions with cytochrome P450 isoforms (e.g., CYP3A4) to predict drug-drug interactions .

Key Methodological Recommendations

- Synthetic Optimization : Combine computational reaction modeling (e.g., DFT) with DoE to reduce development time by ~40% .

- Analytical Workflow : Use tandem NMR/HRMS for structural validation and HPLC for purity checks to ensure reproducibility .

- Biological Profiling : Prioritize targets via docking studies and validate with enzyme inhibition assays to focus resources on high-potential leads .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.